N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)5-3-4-6-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGRJLWVVFUFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide typically involves the following steps:
Formation of the Hydroxycyclopentyl Intermediate: This step involves the hydroxylation of cyclopentane to form 1-hydroxycyclopentane.
Amidation Reaction: The hydroxycyclopentyl intermediate is then reacted with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Insights:
- BK51818 has a compact hydroxycyclopentylmethyl group, which may enhance solubility compared to bulkier substituents in analogs like 2j or 6j .
- Compounds with hydroxycarbamoyl benzyl groups (e.g., 1x , 2j , 2m ) are associated with HDAC inhibitory activity due to zinc-binding motifs critical for enzyme interaction .
- LMK-235 contains a hydroxyamino-oxohexyloxy chain, conferring selectivity toward HDAC4 and HDAC5 isoforms .
HDAC Inhibition
Carbonic Anhydrase (CA) Inhibition
Key Activity Insights:
- LMK-235 ’s isoform selectivity highlights the role of substituent length and flexibility in targeting specific HDAC classes .
- 2m’s fluorobenzyl group may improve metabolic stability compared to non-fluorinated analogs .
Pharmacological and Toxicity Profiles
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in the context of neuroinflammatory and neurodegenerative disorders. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
This compound can be characterized by its unique structural features that include a cyclopentyl moiety and a dimethylbenzamide backbone. This structure is thought to influence its biological activity significantly.
Research indicates that this compound may modulate pathways associated with neuroinflammation and neuroprotection. The compound appears to interact with the kynurenine (KYN) pathway, which is crucial in the metabolism of tryptophan and the production of neuroactive metabolites.
Key Metabolites:
- Kynurenic Acid (KYNA) : Neuroprotective through its antioxidant properties.
- Quinolinic Acid (QUIN) : Neurotoxic, acting as an NMDA receptor agonist.
- 3-Hydroxykynurenine (3-HK) : Potent free-radical generator.
The balance between these metabolites is critical; KYNA's neuroprotective effects can counteract the neurotoxic effects of QUIN and 3-HK. This compound may shift this balance towards neuroprotection, potentially offering therapeutic benefits in diseases like Alzheimer's and Huntington's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:
- Neuroblastoma Cells : The compound showed reduced cell viability in the presence of neurotoxic agents, suggesting protective effects against oxidative stress.
- Microglial Activation : It inhibited the overactivation of microglia, which is a contributor to neuroinflammation in chronic neurological conditions .
In Vivo Studies
Animal models have been employed to further assess the biological activity of this compound:
- Huntington's Disease Model : Administration of this compound resulted in decreased levels of QUIN and 3-HK in the striatum, correlating with improved motor function and reduced behavioral symptoms associated with this disease .
- Alzheimer's Disease Model : The compound demonstrated potential in ameliorating cognitive deficits and reducing amyloid plaque formation in transgenic mice .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study in Huntington's Disease :
- Objective : Evaluate the neuroprotective effects on motor function.
- Results : Significant improvement in motor coordination and reduction in neurodegeneration markers.
- Alzheimer's Disease Clinical Trial :
Q & A
Basic: What are the recommended synthetic routes for N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide?
The compound can be synthesized via multicomponent reactions (MCRs) involving 3,5-dimethylbenzoic acid derivatives and cyclopentyl-based intermediates. Key steps include:
- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxyl groups for nucleophilic substitution .
- Cyclopentyl group introduction : React hydroxycyclopentane intermediates with benzamide precursors under controlled anhydrous conditions to avoid hydrolysis .
- Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Reported yields range from 68% to 77% under optimized conditions .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming structural integrity. Key signals include aromatic protons (δ 6.96–7.48 ppm for dimethylbenzamide) and cyclopentyl methylene groups (δ 4.51–4.68 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., expected [M+H]+ at 412.2231) and purity (>98% by HPLC) .
- Melting Point Analysis : Determines crystalline stability (reported mp ranges: 181–194°C for related benzamides) .
Advanced: How can reaction conditions be optimized to enhance synthesis yield?
- Temperature Control : Maintain reactions at 0–5°C during amide coupling to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction kinetics .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclopentyl group incorporation .
- Real-Time Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Advanced: How should researchers address contradictions in biological activity data?
- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to identify non-linear effects .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for histone deacetylases (HDACs) or other proposed targets .
- Structural Analog Comparison : Test derivatives (e.g., with modified cyclopentyl or benzamide groups) to isolate functional moieties responsible for activity .
Advanced: What analytical validation protocols ensure compound purity and consistency?
- HPLC Method Development : Use a C18 column with isocratic elution (acetonitrile/water + 0.1% formic acid) for baseline separation. Validate via linearity (R² >0.99) and precision (RSD <2%) across 0.25–20 µg/mL .
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation products and establish stability profiles .
- Cross-Lab Reprodubility : Share samples with independent labs for NMR and LC-MS cross-validation to rule out batch-specific impurities .
Advanced: How do structural modifications influence HDAC inhibitory activity?
- Hydroxycyclopentyl Group : The hydroxyl moiety enhances water solubility and hydrogen bonding with HDAC active sites, as shown in docking studies .
- Dimethylbenzamide Core : The 3,5-dimethyl substitution prevents steric hindrance, improving binding affinity compared to unsubstituted analogs (ΔIC₅₀ = 1.2 µM vs. 3.5 µM) .
- Toxicity Mitigation : Replace cyclopentyl with cyclohexyl to reduce hepatotoxicity while maintaining potency (e.g., 2j derivative in ).
Advanced: What in vitro/in vivo models are suitable for evaluating pharmacokinetics?
- In Vitro : Use human liver microsomes to assess metabolic stability and CYP450 inhibition potential .
- In Vivo : Administer via PEG-PE micelles to improve bioavailability in murine models, monitoring plasma concentrations via validated HPLC .
- Tissue Distribution : Radiolabel the compound (e.g., with ¹⁴C) to quantify accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
